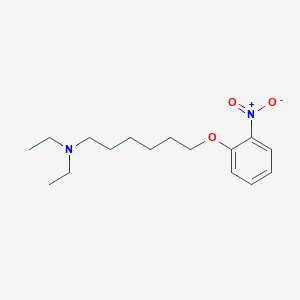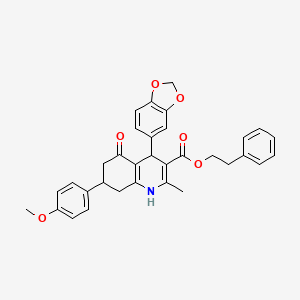![molecular formula C18H19ClO4 B5229207 4-[3-(2-chloro-5-methylphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B5229207.png)
4-[3-(2-chloro-5-methylphenoxy)propoxy]-3-methoxybenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3-(2-chloro-5-methylphenoxy)propoxy]-3-methoxybenzaldehyde, also known as CMPOB, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields, including medicine and materials science.
作用機序
The exact mechanism of action of 4-[3-(2-chloro-5-methylphenoxy)propoxy]-3-methoxybenzaldehyde is not fully understood, but studies have suggested that it may act by inhibiting specific enzymes or signaling pathways involved in cell proliferation and survival. For example, this compound has been shown to inhibit the activity of protein kinase C, an enzyme that plays a key role in cell signaling and regulation. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, indicating that it may have potential as an anti-cancer agent.
Biochemical and Physiological Effects:
Studies have shown that this compound can have various biochemical and physiological effects, depending on the specific biological system being studied. For example, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, indicating that it may have potential as an anti-cancer agent. Additionally, this compound has been shown to have anti-inflammatory and analgesic effects in animal models, suggesting that it may have potential as a therapeutic agent for pain and inflammation.
実験室実験の利点と制限
One advantage of using 4-[3-(2-chloro-5-methylphenoxy)propoxy]-3-methoxybenzaldehyde in lab experiments is that it is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, this compound has been shown to have a wide range of potential applications, making it a versatile compound for studying various biological systems. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are several potential future directions for research on 4-[3-(2-chloro-5-methylphenoxy)propoxy]-3-methoxybenzaldehyde. One area of interest is the development of this compound-based polymers with unique properties, such as biodegradability or self-healing capabilities. Another area of interest is the further investigation of this compound's potential as an anti-cancer agent, including studies on its mechanism of action and its efficacy in animal models. Additionally, research could be conducted on the potential use of this compound as a therapeutic agent for pain and inflammation, including studies on its safety and efficacy in animal models.
合成法
The synthesis of 4-[3-(2-chloro-5-methylphenoxy)propoxy]-3-methoxybenzaldehyde involves several steps, starting with the reaction of 2-chloro-5-methylphenol with propylene oxide to form 3-(2-chloro-5-methylphenoxy)propanol. This intermediate is then reacted with 3-methoxybenzaldehyde in the presence of a catalyst to yield this compound. The purity and yield of the final product can be improved by using various purification techniques, such as recrystallization and column chromatography.
科学的研究の応用
4-[3-(2-chloro-5-methylphenoxy)propoxy]-3-methoxybenzaldehyde has been studied for its potential use in various fields, including materials science, drug discovery, and cancer research. In materials science, this compound has been used as a building block for the synthesis of novel polymers with unique properties. In drug discovery, this compound has been investigated as a potential lead compound for the development of new drugs that target specific biological pathways. In cancer research, this compound has been shown to have anti-tumor activity in vitro and in vivo, suggesting that it may be a promising candidate for further development as an anti-cancer agent.
特性
IUPAC Name |
4-[3-(2-chloro-5-methylphenoxy)propoxy]-3-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClO4/c1-13-4-6-15(19)17(10-13)23-9-3-8-22-16-7-5-14(12-20)11-18(16)21-2/h4-7,10-12H,3,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGVAHYLWRSOAMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCCCOC2=C(C=C(C=C2)C=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[1-(2,5-dimethoxybenzyl)-2-piperidinyl]pyridine](/img/structure/B5229125.png)


![N-(4-bromophenyl)-N-[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B5229157.png)
![4-butyl-7-[(2-chloro-4-fluorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5229170.png)
![N-(4-{[2-(4-bromophenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B5229171.png)

![N-(2-methoxyphenyl)-5-methyl-7-{4-[(4-methylbenzyl)oxy]phenyl}-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5229183.png)



![N-(2,5-dimethylphenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5229215.png)
![2-[(4-tert-butylbenzoyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B5229234.png)
![[1-({1-[3-(1H-pyrazol-1-yl)benzyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]methanol trifluoroacetate (salt)](/img/structure/B5229243.png)